Infigratinib - 872511-34-7

Infigratinib

Catalog Number: EVT-287340
CAS Number: 872511-34-7
Molecular Formula: C26H31Cl2N7O3
Molecular Weight: 560.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Infigratinib is a small molecule tyrosine kinase inhibitor [, , ]. It exhibits high selectivity for fibroblast growth factor receptors 1-3 (FGFR1-3) [, , , , , , , , , ]. Infigratinib is classified as a pan-FGFR inhibitor due to its ability to inhibit all three FGFR isoforms (FGFR1, FGFR2, and FGFR3) with high potency [, ]. In scientific research, infigratinib serves as a valuable tool for investigating the role of FGFR signaling in various biological processes and diseases, including cancer, skeletal dysplasias, and tumor-induced osteomalacia [, , , , , , , ].

Mechanism of Action

Infigratinib acts as an ATP-competitive inhibitor of FGFR1-3 [, , , , , , ]. It binds to the ATP-binding pocket of these receptors, preventing ATP from binding and subsequently inhibiting the phosphorylation and activation of downstream signaling pathways [, , ]. This inhibition disrupts critical cellular processes driven by FGFR signaling, such as cell proliferation, differentiation, migration, and survival [, , , ].

Physical and Chemical Properties Analysis

While the provided papers do not provide a comprehensive list of physical and chemical properties for infigratinib, it is described as an orally bioavailable molecule [, , , , , ]. This suggests suitable absorption and distribution characteristics for oral administration. Further studies focusing on its specific physicochemical properties are needed to better understand its behavior in biological systems.

Applications
  • Cholangiocarcinoma: Infigratinib demonstrates notable clinical efficacy in treating advanced cholangiocarcinoma, particularly in cases harboring FGFR2 fusions or rearrangements [, , ]. Clinical trials have shown significant tumor response and duration of response, leading to its FDA approval for this indication []. Further research is ongoing to understand mechanisms of acquired resistance and explore combination therapies [, ].
  • Achondroplasia: Infigratinib shows promise as a potential therapeutic option for children with achondroplasia, a skeletal dysplasia caused by FGFR3 gain-of-function mutations [, , , , , ]. Preclinical studies in a mouse model mimicking achondroplasia demonstrated significant improvement in bone growth and correction of growth plate abnormalities at low doses []. Clinical trials are currently underway to evaluate its safety and efficacy in children [, , ].
  • Hypochondroplasia: Similar to its potential in achondroplasia, infigratinib has been investigated in a preclinical model of hypochondroplasia, another skeletal dysplasia caused by FGFR3 mutations []. Results demonstrated significant improvement in bone length and skull morphology, providing rationale for further investigation in children with this condition [].
  • Tumor-Induced Osteomalacia: Infigratinib has been studied in patients with tumor-induced osteomalacia, a rare paraneoplastic syndrome caused by excess fibroblast growth factor 23 (FGF23) production by phosphaturic mesenchymal tumors []. Results confirmed the role of FGFR signaling in this disease, with infigratinib reducing FGF23 levels and increasing blood phosphate [].
  • Hepatocellular Carcinoma: Research suggests infigratinib exhibits antitumor activity in hepatocellular carcinoma models, particularly those with high FGFR expression [, ]. Studies have shown its potential to inhibit tumor growth, angiogenesis, invasion, and metastasis, and improve survival [, ]. Combinations with other agents like vinorelbine and bevacizumab are being explored for enhanced efficacy [, ].
  • Glioblastoma: Clinical trials have investigated infigratinib in patients with recurrent gliomas harboring FGFR alterations [, , ]. While limited efficacy was observed in a broad population, durable disease control was noted in some patients with specific FGFR1 or FGFR3 mutations or FGFR3-TACC3 fusions, suggesting potential for further investigation with refined biomarker selection [].
  • Urothelial Carcinoma: Infigratinib has shown clinical activity in patients with advanced or metastatic urothelial carcinoma bearing FGFR3 alterations [, , , , ]. Studies have demonstrated its efficacy in both upper tract and bladder urothelial carcinoma, with varying responses depending on specific FGFR3 mutations and tumor location [, ]. Ongoing research focuses on understanding resistance mechanisms and exploring its potential as adjuvant therapy [, , ].

Reference Links:

Pemigatinib

Compound Description: Pemigatinib (INCB054828) is a selective, orally bioavailable inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. [] Like Infigratinib, Pemigatinib has been approved by the FDA for the treatment of cholangiocarcinoma, a rare form of bile duct cancer. []

Relevance: The research highlights Pemigatinib as one of the few selective drugs alongside Infigratinib approved by the FDA to treat cholangiocarcinoma. [] This suggests that both compounds share a similar mechanism of action and target FGFRs, making Pemigatinib structurally and functionally related to Infigratinib.

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

Compound Description: Hit-1 is a compound identified through virtual screening using the 3D pharmacophore of Infigratinib. [] This compound demonstrated favorable binding affinity to FGFR-1, with a LibDock score surpassing that of Infigratinib. []

Relevance: Identified due to its similar pharmacophoric features to Infigratinib, Hit-1 represents a structurally related compound that exhibits potential as an FGFR-1 inhibitor. [] The research suggests Hit-1 might offer an alternative treatment option for cholangiocarcinoma.

4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)

Compound Description: Hit-4, another compound discovered through virtual screening based on Infigratinib's pharmacophore, exhibits even closer structural similarity to Infigratinib compared to Hit-1. [] Notably, Hit-4 occupies the entire pharmacophoric space of Infigratinib and displays a higher LibDock score, suggesting stronger binding affinity to FGFR-1. []

Relevance: Hit-4's remarkable structural similarity to Infigratinib and its superior binding affinity to FGFR-1 highlight its potential as a valuable lead compound for developing novel FGFR inhibitors. [] This compound may offer an improved therapeutic option for treating cholangiocarcinoma.

Vosoritide

Compound Description: Vosoritide is an analog of C-type Natriuretic Peptide (CNP) that acts as an antagonist of the MAP kinase (MAPK) pathway, which is downstream of FGFR3 signaling. [] It is being investigated as a potential treatment for achondroplasia.

Relevance: The research compares the efficacy of Vosoritide with Infigratinib in treating achondroplasia, highlighting their shared target pathway, although they employ different mechanisms of action. [] While Infigratinib directly inhibits FGFR3, Vosoritide targets a downstream pathway, making it indirectly related.

Relevance: The research includes AZD4547 as part of a comparative analysis of FGFR-selective TKIs, highlighting its functional similarity to Infigratinib. [] Both compounds target FGFRs and demonstrate potential for treating skeletal dysplasias, although AZD4547 exhibits dose-limiting toxicity.

PD173074

Compound Description: PD173074 is an FGFR TKI tested in chicken embryos, where it induced limb malformations at high doses (1 × 106 to 50 × 106 nM). [] This finding suggests potential developmental toxicity associated with PD173074.

Relevance: Similar to AZD4547, PD173074 is discussed alongside Infigratinib in the context of preclinical studies evaluating FGFR-selective TKIs for skeletal dysplasias. [] Despite their shared target, PD173074 exhibits concerning toxicity, making it a less desirable therapeutic option compared to Infigratinib.

Erdafitinib (JNJ-42756493)

Compound Description: Erdafitinib is a selective FGFR inhibitor, similar to Infigratinib, that has been clinically evaluated for treating cancers with FGFR3 alterations, specifically in urothelial carcinoma patients. []

Relevance: Both Infigratinib and Erdafitinib have been investigated as potential treatments for urothelial carcinoma in patients with FGFR3 alterations. [] This suggests that both compounds share a similar mechanism of action and target FGFRs.

Properties

CAS Number

872511-34-7

Product Name

Infigratinib

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea

Molecular Formula

C26H31Cl2N7O3

Molecular Weight

560.47

InChI

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31)

InChI Key

QADPYRIHXKWUSV-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

NVPBGJ398; NVPBGJ 398; NVPBGJ-398; BGJ398; BGJ-398; BG J398; Infigratinib.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.